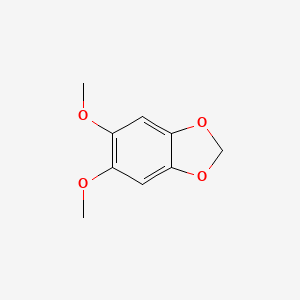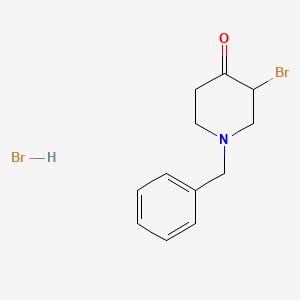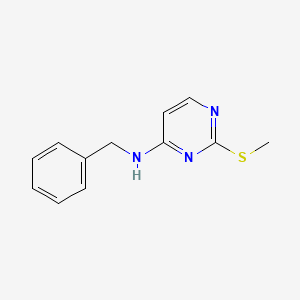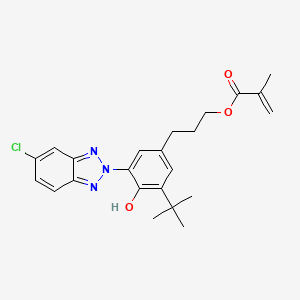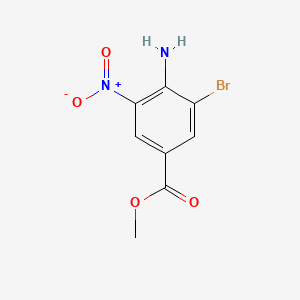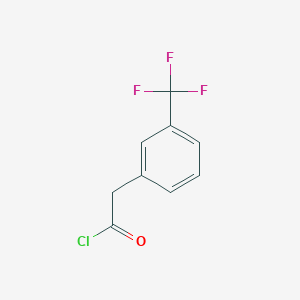
3-(Trifluoromethyl)phenylacetyl chloride
Vue d'ensemble
Description
3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is used in research and development .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]acetyl chloride . The InChI code is 1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
-
Chiral Acylating Reagent
- A related compound, ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, is used as a chiral acylating reagent . This is used in the resolution of amino acid enantiomers like 2,5-dimethoxy-4-methylamphetamine .
- The specific methods of application or experimental procedures involve using this compound as a reagent in chemical reactions to separate enantiomers .
- The outcome of these procedures is the separation of enantiomers, which is important in the production of certain pharmaceuticals .
-
Synthesis of Trifluoromethyl Ketones
- Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . 3-(Trifluoromethyl)phenylacetyl chloride could potentially be used in the synthesis of these TFMKs .
- The methods for their synthesis can vary widely, but generally involve chemical reactions that incorporate the trifluoromethyl group .
- The outcomes of these syntheses are new TFMK molecules that can be used in various applications, including medicinal chemistry .
-
Derivatization Reagent
-
Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMPs) are valuable synthetic targets due to their novel biological activity, lower toxicity, and good selectivity . 3-(Trifluoromethyl)phenylacetyl chloride could potentially be used in the synthesis of these TFMPs .
- The methods for their synthesis can vary widely, but generally involve chemical reactions that incorporate the trifluoromethyl group .
- The outcomes of these syntheses are new TFMP molecules that can be used in various applications, including medicinal chemistry .
- Active Agrochemical and Pharmaceutical Ingredients
- Trifluoromethylpyridine (TFMP) and its derivatives, which could potentially be synthesized using 3-(Trifluoromethyl)phenylacetyl chloride, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJJJQOPGZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508908 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylacetyl chloride | |
CAS RN |
2003-14-7 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

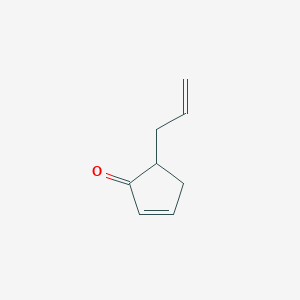
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
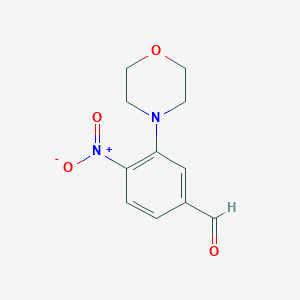
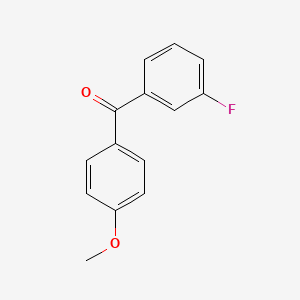
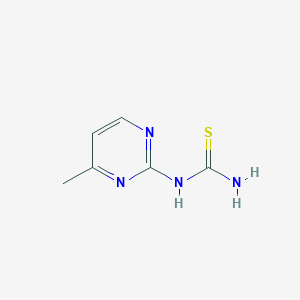

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)

